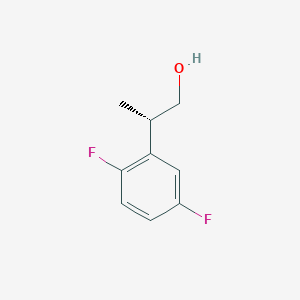

(2S)-2-(2,5-Difluorophenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-(2,5-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBKSYQIVMOEHO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,5-Difluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and a suitable chiral auxiliary.

Reaction Conditions: The key step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Catalysts and Reagents: Employing efficient catalysts and reagents to ensure high selectivity and minimal by-products.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,5-Difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

(2S)-2-(2,5-Difluorophenyl)propan-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,5-Difluorophenyl)propan-1-ol exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes and functions.

Comparison with Similar Compounds

To contextualize the unique properties of “(2S)-2-(2,5-Difluorophenyl)propan-1-ol,” a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on available research:

Structural Analogues with Fluorinated Phenyl Groups

Key Findings :

- Stereochemistry : The S-enantiomer exhibits superior TRK binding affinity compared to the R-enantiomer, highlighting the importance of chiral purity in drug design .

- Fluorine Position : 2,5-difluorination optimizes metabolic stability and target engagement over other fluorination patterns (e.g., 3,5- or 2,4-) .

Functional Analogues in TRK Inhibitor Scaffolds

The compound is a substructure of larger TRK inhibitors, such as the pyrazolo[1,5-a]pyrimidine derivatives described in the European patent . A comparison with these derivatives reveals:

- Role of the Propan-1-ol Moiety: The hydroxyl group in “this compound” facilitates hydrogen bonding with TRK kinase’s ATP-binding pocket, a feature absent in non-hydroxylated analogues like 2-(2,5-difluorophenyl)propane .

- Impact of Fluorination : Fluorine-free analogues (e.g., 2-phenylpropan-1-ol) show reduced kinase inhibition potency, emphasizing fluorine’s role in enhancing binding and pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-(2,5-Difluorophenyl)propane | 2-(Phenyl)propan-1-ol |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 | 3.0 | 1.8 |

| Metabolic Stability (t½, in vitro) | >60 min | 25 min | 15 min |

| TRK Inhibition (IC₅₀) | 12 nM | >1000 nM | Not reported |

Interpretation :

- The hydroxyl group reduces lipophilicity (LogP = 2.1) compared to non-hydroxylated analogues (LogP = 3.0) but improves solubility and target specificity.

- Fluorination significantly enhances metabolic stability, as seen in the extended half-life (>60 minutes) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(2,5-Difluorophenyl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically begins with a fluorinated benzaldehyde precursor (e.g., 2,5-difluorobenzaldehyde) undergoing asymmetric reduction using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems. Enantiomeric purity (>90% ee) is achieved by optimizing catalyst loading (5–10 mol%), solvent polarity (tetrahydrofuran or toluene), and temperature (−20°C to 25°C). Chiral HPLC or polarimetry is used to monitor ee .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : NMR distinguishes fluorine environments; NMR coupling constants () confirm stereochemistry.

- Chiral Chromatography : Chiralpak® AD-H columns resolve enantiomers (hexane:isopropanol mobile phase).

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. How can researchers assess the potential biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., fluorometric or colorimetric) with target enzymes (e.g., oxidoreductases or hydrolases). Measure IC values under physiological pH (7.4) and temperature (37°C). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. Fluorine’s electronegativity enhances binding affinity to catalytic pockets .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound to achieve >98% ee?

- Methodological Answer :

- Catalyst Screening : Evaluate chiral oxazaborolidines or Ru-BINAP complexes for asymmetric ketone reduction.

- Solvent Engineering : Use aprotic solvents (e.g., dichloromethane) to minimize racemization.

- Kinetic Resolution : Combine enzymatic catalysts (e.g., alcohol dehydrogenases) with cofactor recycling systems .

Q. How does the position of fluorine substituents on the phenyl ring affect the compound’s reactivity and biological interactions?

- Methodological Answer :

- Electronic Effects : Para-fluorine increases electron-withdrawing effects, altering nucleophilic substitution rates.

- Biological Selectivity : 2,5-Difluoro substitution enhances hydrophobic interactions in enzyme active sites vs. mono-fluoro analogs.

- Comparative Data :

Q. What methodologies resolve contradictory data in crystallographic vs. computational conformational analyses of this compound?

- Methodological Answer :

- Dynamic NMR : Detects rotamer populations in solution to validate computational models (DFT or MD simulations).

- Low-Temperature XRD : Reduces thermal motion artifacts in crystal structures.

- Sample Stability : Address degradation by storing compounds at −20°C under argon and using fresh samples for analysis .

Key Considerations for Experimental Design

- Contradiction Mitigation : When spectral data (e.g., NMR shifts) conflict with predicted values, cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy .

- Biological Assay Pitfalls : Control for fluorine-mediated hydrogen bonding in enzyme assays by comparing results with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.